molecular formula C14H18FN3O B11852440 1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one

1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one

Cat. No.: B11852440
M. Wt: 263.31 g/mol
InChI Key: VWOMRGYRLLQQER-UHFFFAOYSA-N
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Description

1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is a complex organic compound characterized by its unique spiro structure, which involves a piperidine ring fused to a quinazolinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Fluoro Group: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Spirocyclization: The spiro linkage is formed by reacting the piperidine derivative with a quinazolinone precursor under specific conditions, often involving a catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using hydrogenation catalysts can modify the quinazolinone ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon), and nucleophiles (e.g., sodium hydride).

Scientific Research Applications

1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity, while the spiro structure provides stability and specificity. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar compounds include other spiroquinazolinone derivatives, such as:

  • 1’-Methyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one
  • 1’-Ethyl-6’-chloro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one

Compared to these, 1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity.

Properties

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

1-ethyl-6-fluorospiro[3H-quinazoline-2,3'-piperidine]-4-one

InChI

InChI=1S/C14H18FN3O/c1-2-18-12-5-4-10(15)8-11(12)13(19)17-14(18)6-3-7-16-9-14/h4-5,8,16H,2-3,6-7,9H2,1H3,(H,17,19)

InChI Key

VWOMRGYRLLQQER-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)C(=O)NC13CCCNC3

Origin of Product

United States

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